molecular formula C11H16O6S B1364101 Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate CAS No. 17235-98-2

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate

Cat. No.: B1364101
CAS No.: 17235-98-2
M. Wt: 276.31 g/mol
InChI Key: OBJCFNOZRVGMTK-UHFFFAOYSA-N
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Description

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a malonate derivative featuring a 1,1-dioxo-2,3-dihydrothiophen-3-yl substituent. This compound belongs to a class of propanedioate esters with diverse applications in organic synthesis, medicinal chemistry, and materials science. The 1,1-dioxo group on the thiophene ring introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJCFNOZRVGMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388066
Record name Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17235-98-2
Record name Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate typically involves the reaction of diethyl malonate with a thiophene derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate, a compound with the molecular formula C₁₁H₁₆O₆S, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by its thiophene ring structure, which is modified with dioxo and propanedioate functional groups. The presence of these functional groups contributes to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:C11H16O6S\text{C}_{11}\text{H}_{16}\text{O}_{6}\text{S}

Medicinal Chemistry

This compound has been explored for its potential as a pharmacological agent. Its derivatives have shown promise in the design of drugs targeting various biological pathways. For instance, compounds derived from similar thiophene structures have been investigated for their inhibitory effects on specific enzymes involved in cancer progression and other diseases.

Case Study: Cancer Inhibition
Research indicates that thiophene derivatives can act as inhibitors of carbonic anhydrases (CAs), which are often overexpressed in tumors. Inhibiting these enzymes may provide a novel approach to cancer therapy. A study demonstrated that certain derivatives exhibited low nanomolar affinity for CA IX and CA XII, suggesting potential therapeutic applications in oncology .

Agricultural Applications

The compound is also considered for use in agriculture as a precursor for developing herbicides. Its structural features allow it to interact with plant metabolic pathways, potentially leading to the design of new herbicide formulations that are more effective and environmentally friendly.

Case Study: Herbicide Development
A patent outlines a method for synthesizing related compounds that serve as intermediates in herbicide production. These compounds exhibit selective toxicity to weeds while minimizing harm to crops, highlighting the utility of this compound in sustainable agriculture .

Organic Synthesis

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and chemicals.

Application Example: Synthesis of Bioactive Compounds
Researchers have utilized this compound as a starting material for synthesizing bioactive molecules with potential pharmaceutical applications. The versatility of its functional groups allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPotential drug development targeting cancer pathwaysInhibition of carbonic anhydrases
Agricultural ChemistryDevelopment of selective herbicidesSynthesis of herbicide intermediates
Organic SynthesisBuilding block for complex moleculesSynthesis of bioactive compounds

Mechanism of Action

The mechanism of action of diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The dioxo group and thiophene ring are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response .

Comparison with Similar Compounds

Key Structural Features

The compound’s defining structural element is the 1,1-dioxo-2,3-dihydrothiophen-3-yl group, which distinguishes it from other propanedioate derivatives. Comparisons with analogs highlight differences in substituent electronic effects, steric bulk, and conformational flexibility:

Compound Name Substituent Group Key Structural Parameters (Dihedral Angles, Bond Lengths)
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate 1,1-dioxo-2,3-dihydrothiophen-3-yl C-S=O bond lengths: ~1.43–1.47 Å (sulfone group)
Diethyl 2-(1,3-benzodioxol-5-ylmethyl)propanedioate (NSC68836) Benzodioxolylmethyl Dihedral angles: ~60–80° (aromatic stacking interactions)
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methyl-idene}propanedioate Indolyl-sulfonyl Dihedral angles: 62.78° (indole vs. benzene), 80.53° (sulfonyl vs. benzene)

Key Observations :

  • The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to benzodioxol or indolyl substituents.
  • Indolyl derivatives exhibit greater conformational rigidity due to fused aromatic systems, as evidenced by larger dihedral angles .

Insights :

  • ZnBr₂ catalysis in m-xylene optimizes yields for indolyl derivatives by stabilizing intermediates .
  • Benzodioxol analogs are synthesized under milder conditions, reflecting the lower steric demand of their substituents .

Crystallographic and Validation Data

Crystallographic Parameters

Crystal structures of related compounds reveal distinct packing motifs:

Compound Space Group Hydrogen Bonding (D–H···A) R-factor (R1)
Target Compound Not reported Likely C–H···O (sulfone) N/A
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-...}propanedioate P2₁/c C–H···O (2.42–2.58 Å) 0.062
Diethyl 2-(1,3-benzodioxol-5-ylmethyl)propanedioate Not reported C–H···π interactions N/A

Analysis :

  • The indolyl derivative forms 1D chains via hydrogen bonds, while benzodioxol analogs rely on weaker aromatic stacking .
  • Validation tools like SHELXL and PLATON ensure structural accuracy, with R1 values < 0.07 indicating high reliability .

Functional and Reactivity Comparisons

  • Electrophilicity : The sulfone group increases electrophilicity at the malonate α-carbon, enhancing reactivity in Michael additions compared to benzodioxol analogs.
  • Thermal Stability : Indolyl derivatives exhibit higher thermal stability (decomposition >200°C) due to rigid aromatic systems, whereas sulfone-containing compounds may decompose at lower temperatures .

Biological Activity

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate, also known as 1,3-diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O6S. The compound features a thiophene ring with dioxo substituents that contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Studies on Thiophene Derivatives

Study ReferenceCell Line TestedMechanism of ActionKey Findings
HeLa (cervical cancer)Apoptosis inductionIncreased caspase activity observed
MCF-7 (breast cancer)Cell cycle arrestG0/G1 phase arrest noted
A549 (lung cancer)ROS generationEnhanced oxidative stress leading to cell death

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. This compound has shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiophene Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Thiophene DerivativeS. aureus16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Cell Cycle Modulation : The compound has been shown to affect the cell cycle progression in various cancer cell lines.

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